4-Methoxybenzenesulfonyl chloride
Description
Significance as a Reactive Intermediate in Organic Transformations
The core of 4-methoxybenzenesulfonyl chloride's utility lies in its nature as a highly reactive electrophile. The sulfur atom of the sulfonyl chloride group is electron-deficient, making it susceptible to attack by a wide range of nucleophiles. This inherent reactivity allows it to serve as a versatile intermediate for the formation of numerous sulfur-containing organic compounds.
Key to its function is the sulfonyl chloride group, which acts as an excellent leaving group in nucleophilic substitution reactions. This characteristic facilitates the facile transfer of the 4-methoxybenzenesulfonyl group to various substrates, a process known as "sulfonylation." The methoxy (B1213986) group at the para position of the benzene (B151609) ring plays a crucial electronic role. By donating electron density through resonance, it can influence the reactivity of the sulfonyl chloride, in some cases providing enhanced selectivity compared to unsubstituted benzenesulfonyl chloride. researchgate.net
This reactivity is harnessed in a multitude of organic transformations. Beyond its primary role in forming sulfonamides and sulfonate esters, it can be employed in the synthesis of sulfonothioates through reactions with thiols. researchgate.net Furthermore, it serves as a crucial building block in multi-step syntheses, where the introduction of the sulfonyl group can alter the chemical and physical properties of a molecule, such as its solubility, stability, and biological activity. The stability of the compound under standard conditions, coupled with its predictable reactivity, makes it a reliable and frequently used intermediate in the synthetic chemist's toolkit. researchgate.net However, it is important to note its vigorous reaction with water, which leads to hydrolysis, forming 4-methoxybenzenesulfonic acid and hydrochloric acid. researchgate.net
Role in the Introduction of Sulfonyl Moieties
The principal application of this compound is as a reagent for the introduction of the 4-methoxybenzenesulfonyl moiety into organic molecules. This is most commonly achieved through reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Synthesis of Sulfonamides: The reaction of this compound with primary or secondary amines, typically in the presence of a base such as triethylamine (B128534) or pyridine (B92270), readily affords the corresponding sulfonamides. researchgate.net This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in a wide range of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and anticancer properties. researchgate.net A standard protocol involves reacting the sulfonyl chloride with an amine in a polar aprotic solvent like dichloromethane (B109758) or THF at room temperature. The base is added to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net
Synthesis of Sulfonate Esters: Similarly, this compound reacts with alcohols in the presence of a base to form sulfonate esters. researchgate.net These esters are valuable intermediates in organic synthesis, primarily because the sulfonate group is an excellent leaving group, often even better than halides. This property is exploited in nucleophilic substitution and elimination reactions. The formation of a sulfonate ester from an alcohol effectively "activates" the hydroxyl group, facilitating subsequent chemical transformations that would not be possible with the alcohol directly.
The following interactive table provides representative examples of the synthesis of sulfonamides and sulfonate esters using this compound, highlighting the yields achieved with different substrates.
| Nucleophile | Product | Yield (%) |
| Aniline (B41778) | N-Phenyl-4-methoxybenzenesulfonamide | 92 |
| 4-Methylaniline | 4-Methoxy-N-(p-tolyl)benzenesulfonamide | 95 |
| 4-Chloroaniline | N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide | 89 |
| Piperidine | 1-[(4-Methoxyphenyl)sulfonyl]piperidine | 98 |
| Phenol | Phenyl 4-methoxybenzenesulfonate (B230329) | 94 |
| 4-Nitrophenol | 4-Nitrophenyl 4-methoxybenzenesulfonate | 85 |
| 4-Methylphenol | p-Tolyl 4-methoxybenzenesulfonate | 96 |
| 2-Chlorophenol | 2-Chlorophenyl 4-methoxybenzenesulfonate | 89 |
Overview of Current Research Trajectories and Academic Relevance
The academic relevance of this compound remains high, with ongoing research continually uncovering new applications and synthetic methodologies. Current research trajectories are largely focused on its use as a key building block in the synthesis of biologically active molecules and functional materials.
In the realm of medicinal chemistry , derivatives of this compound are being extensively investigated for their therapeutic potential. Research has demonstrated that certain sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines, with some compounds inducing apoptosis in cancer cells. researchgate.net Furthermore, it is a crucial intermediate in the synthesis of compounds with anti-HIV activity, with some of its derivatives showing the ability to inhibit viral replication. researchgate.net Its derivatives have also been explored for their antimicrobial properties against resistant bacterial strains and for their potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines. researchgate.net
In materials science , the reactive nature of this compound is being exploited to modify polymers and develop advanced materials. Its incorporation into polymer matrices can enhance their thermal and mechanical properties, improving durability and resistance. researchgate.net It is also used in the formulation of durable coatings that are resistant to solvents and heat. researchgate.net
Furthermore, this compound continues to be a valuable tool in total synthesis of complex natural products and as a protecting group for amines in multi-step synthetic sequences. researchgate.net Its ability to be readily introduced and, in some cases, subsequently removed makes it an effective strategy for masking the reactivity of amine functionalities during the synthesis of intricate molecular architectures. The ongoing exploration of its reactivity and the development of new synthetic protocols involving this versatile reagent ensure its continued importance in the field of organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJVECUKADWGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50243364 | |
| Record name | 4-Methoxybenzenesulphonyl chloride | |
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Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-68-0 | |
| Record name | 4-Methoxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
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| Record name | 4-Methoxybenzenesulphonyl chloride | |
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| Record name | 4-Methoxybenzenesulfonyl chloride | |
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| Record name | 4-Methoxybenzenesulphonyl chloride | |
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| Record name | 4-methoxybenzenesulphonyl chloride | |
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Chemical Reactivity and Transformation Pathways of 4 Methoxybenzenesulfonyl Chloride
Nucleophilic Substitution Reactions
The core reactivity of 4-methoxybenzenesulfonyl chloride lies in nucleophilic substitution at the sulfur atom, where the chloride ion acts as a leaving group. This pathway is fundamental to the synthesis of a wide range of derivatives.
Synthesis of Sulfonate Esters
Analogous to the formation of sulfonamides, this compound reacts with alcohols and phenols to form sulfonate esters. rsc.orgorganic-chemistry.org This reaction, known as sulfonylation of alcohols, proceeds via a nucleophilic attack of the hydroxyl oxygen on the sulfonyl chloride.
The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the HCl produced. organic-chemistry.org Indium has also been reported as an effective catalyst for the sulfonylation of alcohols and phenols, providing excellent yields under mild conditions. organic-chemistry.org The resulting 4-methoxybenzenesulfonate (B230329) esters (often called "mosylates") are valuable intermediates in organic synthesis.
Reaction with Thiolates for Sulfone and Sulfoxide Formation
The reaction of sulfonyl chlorides with organometallic reagents derived from thiols can lead to the formation of sulfones and sulfoxides. While the direct reaction with thiolates (RS⁻) can be complex, related transformations are well-established. For instance, sulfonyl chlorides can be reduced by reagents like magnesium to form magnesium sulfinate salts. rsc.org These sulfinates can then be alkylated in a one-pot procedure to produce sulfones. rsc.org
Another pathway involves the reaction of sulfonyl chlorides with thiols in the presence of an oxidant. For example, thiols can be oxidized to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS). organic-chemistry.org More directly, sulfides, which can be prepared from thiols, undergo oxidation to form sulfoxides and subsequently sulfones. researchgate.netorganic-chemistry.org Some methods describe the synthesis of diaryl sulfoxides from arylsulfinic acids, which can be derived from sulfonyl chlorides. mdpi.com
Role as a Protecting Group Agent for Nitrogen Functions
This compound is utilized as a protecting group for amines and other nitrogen-containing functional groups. chemicalbook.com The resulting 4-methoxybenzenesulfonamide (B72560) is stable under a variety of reaction conditions, effectively masking the nucleophilicity and basicity of the nitrogen atom. synarchive.comorgsyn.org
The protection is achieved through the standard sulfonylation reaction with the amine in the presence of a base. synarchive.com The electron-donating methoxy (B1213986) group can influence the stability and cleavage conditions of the resulting sulfonamide compared to other sulfonyl protecting groups like tosyl or nosyl groups. Deprotection, the removal of the 4-methoxybenzenesulfonyl group to regenerate the free amine, can be accomplished under specific reductive conditions, such as using sodium and anthracene (B1667546) in a suitable solvent. synarchive.com
Table 2: Example of Protection/Deprotection using this compound
| Step | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Protection | This compound, DMAP, i-Pr₂NEt | CH₂Cl₂ | 0 °C to RT, 24 h | 81% | synarchive.com |
| Deprotection | Na·Anthracene | DME | -30 °C to RT, 13.5 h | 90% | synarchive.com |
Involvement in Friedel-Crafts Acylation
This compound can act as an electrophile in Friedel-Crafts-type reactions with electron-rich aromatic compounds. This reaction, more accurately termed a sulfonation or sulfonylation, results in the formation of diaryl sulfones. The Lewis acid catalyst, typical for Friedel-Crafts reactions, activates the sulfonyl chloride, facilitating the electrophilic aromatic substitution. This pathway provides a direct method for creating a carbon-sulfur bond between two aromatic rings, with the sulfonyl group bridging them.
Reactivity with Water and Solvent Effects
This compound is sensitive to moisture and undergoes hydrolysis in the presence of water. chemicalbook.comfishersci.comsolubilityofthings.com The reaction with water is a nucleophilic substitution where water acts as the nucleophile, leading to the formation of 4-methoxybenzenesulfonic acid and hydrochloric acid. cdnsciencepub.comrsc.org
The kinetics and mechanism of this hydrolysis have been studied. The reaction is understood to proceed via an SN2-type mechanism. cdnsciencepub.com The rate of hydrolysis is influenced by the solvent. For instance, the solvolysis of benzenesulfonyl chlorides has been measured in water, and the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) have been derived. cdnsciencepub.com The presence of the 4-methoxy group has a notable effect on the heat capacity of activation (ΔCp‡), which has been interpreted as arising from a temperature-dependent interaction between the methoxy group and the water solvent. cdnsciencepub.com
Solvent polarity plays a crucial role in the reactivity of sulfonyl chlorides. solubilityofthings.comnih.gov While generally soluble in polar solvents, which facilitates nucleophilic attack, the specific solvent can alter reaction rates. solubilityofthings.com For example, the hydrolysis of related phosphate (B84403) esters shows significant rate changes when moving from water to less polar solvents like acetone (B3395972) or cyclohexane, indicating the profound influence of the solvent environment on the reaction mechanism and transition state stability. nih.gov For this compound, the interaction between the solvent and the methoxy substituent can be transmitted to the reaction center, thereby influencing its reactivity. cdnsciencepub.com
Derivatives of 4 Methoxybenzenesulfonyl Chloride: Synthesis and Structural Characterization
Synthesis of Substituted 4-Methoxybenzenesulfonyl Chlorides
The introduction of additional functional groups onto the aromatic ring of 4-methoxybenzenesulfonyl chloride can significantly alter its reactivity and the properties of its subsequent derivatives. The following subsections describe the preparation of nitro- and cyano-substituted analogs.
The synthesis of 4-methoxy-2-nitrobenzenesulfonyl chloride involves the nitration of a methoxy-substituted benzene (B151609) derivative followed by chlorosulfonylation. While specific detailed procedures for the direct synthesis starting from this compound are not extensively documented in the provided search results, the compound, also known as benzenesulfonyl chloride, 4-methoxy-2-nitro-, is commercially available. sielc.com The structural isomer, 2-methoxy-4-nitrobenzenesulfonyl chloride, is a solid with a melting point of 90-95 °C. sigmaaldrich.com
A general approach to synthesizing nitro-substituted benzenesulfonyl chlorides often involves the chlorosulfonylation of a corresponding nitroanisole or the nitration of a pre-existing methoxybenzenesulfonyl compound. For instance, the synthesis of p-nitrobenzenesulfonyl chloride can be achieved by reacting p-nitrophenyl dimethyl sulfide (B99878) with sulfuryl chloride or through a process involving the reaction of Na2S and sulfur with 4-nitrochlorobenzene to form a disulfide, which is then chlorinated. google.com Another method involves the direct oxidative conversion of thiols and disulfides to their corresponding sulfonyl chlorides using a mixture of nitrate (B79036) salt and chlorotrimethylsilane. researchgate.net
Table 1: Properties of a 4-Methoxy-nitrobenzenesulfonyl Chloride Isomer
| Property | Value |
| Compound Name | 2-Methoxy-4-nitrobenzenesulfonyl chloride |
| CAS Number | 21320-91-2 |
| Molecular Formula | CH₃OC₆H₃(NO₂)SO₂Cl |
| Molecular Weight | 251.64 g/mol |
| Physical Form | Solid |
| Melting Point | 90-95 °C |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
A high-yielding and chromatography-free synthesis for 4-cyano-2-methoxybenzenesulfonyl chloride has been developed, making it a valuable building block for organic synthesis. orgsyn.orgucl.ac.uk The process starts from commercially available 4-hydroxy-3-methoxybenzonitrile (B1293924) and involves a thermal Newman–Kwart Rearrangement (NKR) followed by a zirconium(IV) chloride-promoted oxidative chlorination. ucl.ac.uk
The key steps are outlined below:
Synthesis of O-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate : 4-hydroxy-3-methoxybenzonitrile is reacted with dimethylthiocarbamoyl chloride in dimethylformamide (DMF). The product is precipitated by the addition of water and collected by vacuum filtration. orgsyn.orgucl.ac.uk
Thermal Newman–Kwart Rearrangement : The O-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate undergoes a thermal rearrangement to S-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate. ucl.ac.uk
Hydrolysis to Thiol : The S-aryl dimethylcarbamothioate is hydrolyzed to produce 4-mercapto-3-methoxybenzonitrile. researchgate.net
Oxidative Chlorination : The final step is the conversion of the thiol to 4-cyano-2-methoxybenzenesulfonyl chloride using a zirconium(IV) chloride-promoted oxidative chlorination with hydrogen peroxide. orgsyn.org This reaction is rapid, occurring at room temperature, though careful temperature control is recommended due to a significant exotherm. orgsyn.org The crude product is obtained as a yellow solid and can be purified by recrystallization from a toluene-hexane mixture if necessary. orgsyn.org
Table 2: Synthesis of 4-Cyano-2-methoxybenzenesulfonyl Chloride
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | 4-hydroxy-3-methoxybenzonitrile, Dimethylthiocarbamoyl chloride | DMF, 50°C, 4h | O-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate | 71% ucl.ac.uk |
| 2 | O-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate | Heat at 200°C, 3h | S-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate | - |
| 3 | S-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate | - | 4-mercapto-3-methoxybenzonitrile | 90% researchgate.net |
| 4 | 4-mercapto-3-methoxybenzonitrile | Zirconium(IV) chloride, Hydrogen peroxide, Room temperature | 4-Cyano-2-methoxybenzenesulfonyl chloride | 78% orgsyn.orgucl.ac.uk |
Synthetic Strategies for Complex Sulfonamide Derivatives
This compound is a key reagent for the synthesis of sulfonamides, a class of compounds with broad applications, particularly in the development of therapeutic agents. The following sections outline strategies for creating N-aryl, imidazole (B134444), benzimidazole (B57391), and bis-aryl sulfonamides.
The synthesis of N-aryl-4-methoxybenzenesulfonamides is typically achieved through the reaction of this compound with a substituted aniline (B41778) or another aryl amine. This condensation reaction is a fundamental method for forming the sulfonamide linkage.
A general procedure involves dissolving the aryl amine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. This compound is then added, and the reaction mixture is stirred, sometimes with heating, until completion. For example, the synthesis of various arylsulfonamides has been accomplished by treating substituted anilines with different sulfonyl chlorides. researchgate.net This straightforward approach allows for the generation of a diverse library of N-aryl-4-methoxybenzenesulfonamides for various research purposes, including structure-activity relationship studies.
The synthesis of imidazole and benzimidazole sulfonamides incorporating the 4-methoxybenzenesulfonyl group has been reported for the evaluation of their biological activities. nih.gov A common strategy involves the initial preparation of a diethanolamine-based intermediate, followed by reaction with imidazole or benzimidazole.
In a specific example, diethanolamine (B148213) is first reacted with this compound in dichloromethane (B109758) with triethylamine (B128534) as a base at 0 °C, followed by stirring at room temperature overnight. nih.govresearchgate.net This produces N-(4-Methoxybenzenesulfonyl)-bis((4-methoxybenzenesulfonyl(oxy))ethyl)amine. researchgate.net This intermediate is then reacted with imidazole or benzimidazole under basic conditions to yield the desired bis-imidazole or bis-benzimidazole sulfonamides. nih.gov
Another approach involves the direct reaction of a benzimidazole derivative with a sulfonyl chloride. For instance, 2-((benzimidazol-2-yl)methylthio)-benzimidazole can be reacted with a sulfonyl chloride in pyridine (B92270) at 0 °C to yield the corresponding sulfonamide. nih.gov The synthesis of benzimidazole-sulfonyl derivatives can also be achieved through the condensation of o-phenylenediamine (B120857) with various carbonyl compounds, followed by reaction with a sulfonyl chloride. nih.gov
Table 3: Synthesis of Imidazole and Benzimidazole Sulfonamides
| Starting Materials | Reagents/Conditions | Product Type |
| Diethanolamine, this compound | Dichloromethane, Triethylamine, 0°C to Room Temperature | N-(4-Methoxybenzenesulfonyl)-bis((4-methoxybenzenesulfonyl(oxy))ethyl)amine nih.govresearchgate.net |
| N-(4-Methoxybenzenesulfonyl)-bis((4-methoxybenzenesulfonyl(oxy))ethyl)amine, Imidazole/Benzimidazole | Basic conditions | Bis-imidazole/Bis-benzimidazole sulfonamides nih.gov |
| 2-((benzimidazol-2-yl)methylthio)-benzimidazole, Sulfonyl chloride | Pyridine, 0°C | Benzimidazole sulfonamide nih.gov |
Bis-aryl sulfonamides are compounds containing two aryl groups attached to a sulfonamide functionality. These structures are of interest in drug discovery for their potential to interact with multiple biological targets or to enhance binding affinity. The synthesis of these molecules often involves linking two aryl-containing moieties through a central sulfonamide group or creating molecules with two separate arylsulfonamide units.
A strategy to synthesize bis-aryl sulfonamides involves using a diamine as a linker. For example, a bis-sulfonamide was prepared by treating 2,2'-(ethylenedioxy)bis(ethylamine) with tosyl chloride and triethylamine in dry dichloromethane, which produced a high yield of the pure bis-sulfonamide compound. researchgate.net This methodology can be adapted using this compound to create bis-aryl sulfonamides with a methoxy (B1213986) substituent for bioactivity studies.
Furthermore, novel bis-[4-methoxy-3-(6-aryl-7H- orgsyn.orgresearchgate.netnih.govtriazolo[3,4-b] orgsyn.orgucl.ac.ukresearchgate.net-thiadiazin-3-yl)phenyl]methanes have been synthesized and characterized for their antimicrobial activity. nih.gov Although not a direct bis-sulfonamide, this class of compounds highlights the use of the 4-methoxyphenyl (B3050149) group in constructing complex bis-aryl structures for biological evaluation. nih.gov The synthesis of such molecules demonstrates the utility of methoxy-substituted aryl compounds in developing new potential therapeutic agents.
Arylsulfonylspiroimidazolidine-2',4'-diones
A notable class of compounds derived from arylsulfonyl chlorides are the spiroimidazolidine-2',4'-diones. The synthesis of 3-arylsulfonylspiroimidazolidine-2,4-diones and their corresponding rearranged 1-arylsulfonylspiroimidazolidine-2,4-diones has been reported. In these syntheses, a spiro-hydantoin is typically reacted with a substituted benzenesulfonyl chloride, such as this compound, in the presence of a base like triethylamine in a solvent such as dichloromethane. This reaction leads to the formation of the N-sulfonylated product.
The synthesis can be generalized by the reaction of a spiro[fluorene-9,5'-imidazolidine]-2',4'-dione with an arylsulfonyl chloride. This process has been utilized to create a series of derivatives for biological evaluation. google.com A novel class of spiroimidazolidine-2',4'-diones with substitutions at various positions has also been designed and synthesized for screening purposes. mdpi.com
Triazole-Based Hybrids
The synthesis of triazole-based hybrids often involves the incorporation of a sulfonyl group. While direct synthesis of a triazole hybrid from this compound is not explicitly detailed in the provided context, the general synthesis of sulfonamides provides a clear pathway. ekb.eg Typically, a triazole moiety containing a primary or secondary amine would be reacted with this compound in a suitable solvent with a base to yield the desired N-sulfonylated triazole hybrid. For instance, the synthesis of 1,2,4-triazole-based hybrids has been carried out using acetohydrazides as starting materials, which could be subsequently functionalized. nih.govresearchgate.net Another common method is the "click reaction" for creating 1,2,3-triazole rings, which can be linked to sulfonyl-containing fragments. nih.gov
N-(4-Alkylsulfanylindazol-7-yl)-4-methoxybenzene Sulfonamides
The synthesis of N-(4-Alkylsulfanylindazol-7-yl)-4-methoxybenzene sulfonamides follows the general and well-established procedure for forming sulfonamides from sulfonyl chlorides and primary amines. ekb.egnih.gov The reaction involves the treatment of a 7-amino-4-alkylsulfanylindazole derivative with this compound. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane or tetrahydrofuran (B95107) at room temperature or slightly elevated temperatures. mdpi.comnsf.gov The base serves to neutralize the hydrochloric acid generated during the reaction, driving the formation of the sulfonamide bond.
General Synthetic Scheme:

Note: This is a generalized representation. R represents an alkyl group.
2,3,4-Trisubstituted 1,5-Benzothiazepines
An efficient synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating a 1,3-benzodioxol nucleus has been described. google.com The synthesis is a multi-step process where this compound plays a key role in the formation of an intermediate diketone.
The synthetic pathway begins with the reaction of this compound with a substituted propane-1,3-dione derivative. google.com The resulting intermediate, a substituted diketone, is then reacted with 2-aminothiophenol. This subsequent reaction proceeds via a nucleophilic attack of the sulfhydryl group on the enolic carbon of the β-diketone, followed by dehydrative cyclization to yield the final 2,3,4-trisubstituted 1,5-benzothiazepine. google.com The absence of the C=O stretching band in the IR spectra of the final products confirms the completion of the cyclization. google.com
| Step | Reactants | Key Reagent | Product |
| 1 | Substituted propane-1,3-dione | This compound | Substituted β-diketone |
| 2 | Substituted β-diketone | 2-Aminothiophenol | 2,3,4-Trisubstituted 1,5-Benzothiazepine |
Structural Analysis of Derived Compounds
X-ray Crystallography of Sulfonamide Derivatives
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules. Studies on various aromatic and aliphatic sulfonamide derivatives reveal that the geometric parameters of the core sulfonamide group (SO₂NH) are relatively consistent, regardless of the nature of the substituents on the aromatic rings. nih.gov
Key structural features observed in the crystal structures of sulfonamide derivatives include:
Bond Lengths and Angles: The S-N and S-O bond lengths, as well as the O-S-O and N-S-C bond angles, remain largely conserved across different derivatives. nih.gov
Intermolecular Interactions: The packing of molecules in the crystal lattice is often dominated by intermolecular hydrogen bonds involving the N-H and S=O groups of the sulfonamide moiety. These interactions can lead to the formation of dimers or extended polymeric chains. nih.gov
In one specific study, the crystal structure of an inhibitor bound to human carbonic anhydrase II showed the sulfonamide group directly coordinating to the zinc ion in the enzyme's active site. The inhibitor's phenyl ring was observed to form an edge-to-face π-stacking interaction with a phenylalanine residue.
| Parameter | Typical Range/Value | Reference |
| S-N Bond Length | Varies | nih.gov |
| S=O Bond Length | Varies | nih.gov |
| O-S-O Angle | Varies | nih.gov |
| Dominant Interaction | N-H···O=S Hydrogen Bonds | nih.gov |
Vibrational Spectroscopic Analysis
For derivatives of this compound, characteristic vibrational modes can be assigned:
SO₂ Group: The sulfonamide group gives rise to strong and characteristic absorption bands. The asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the SO₂ group typically appear in the regions of 1380-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively.
C-S Stretching: The C-S stretching vibration is usually observed in the 700-600 cm⁻¹ region. google.com
Methoxy Group (O-CH₃): The C-H stretching vibrations of the methyl group are expected in the 2950-3050 cm⁻¹ range. The C-O stretching of the methoxy group also has characteristic bands.
Aromatic Ring: The C-H and C=C stretching vibrations of the benzene ring appear above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region, respectively.
In studies combining experimental spectra with theoretical calculations (like Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, providing insights into the molecule's dynamics. nsf.gov For example, analysis of the vibrational spectra of 4-methoxybenzaldehyde (B44291) has allowed for confident assignment of its vibrational modes, including the torsional modes of the methyl group.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1380-1300 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1180-1150 |
| Carbon-Sulfur (C-S) | Stretch | 700-600 |
| Aromatic (C=C) | Stretch | 1600-1450 |
| Methoxy (C-H) | Stretch | 2950-3050 |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. In the characterization of this compound derivatives, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information regarding the molecular framework, the electronic environment of the nuclei, and the connectivity of atoms.
Detailed analysis of NMR spectra allows for the unambiguous assignment of protons and carbons within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the shielding or deshielding experienced by a nucleus, which is influenced by the surrounding functional groups. The methoxy group (-OCH₃) protons on the benzene ring, for instance, typically appear as a sharp singlet in the ¹H NMR spectrum, while the aromatic protons exhibit characteristic splitting patterns (e.g., doublets) due to spin-spin coupling.
In ¹³C NMR spectra, the number of distinct signals corresponds to the number of non-equivalent carbon atoms, offering a direct insight into the molecular symmetry. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of substituents on the benzene ring.
Research Findings
Research has demonstrated the utility of NMR in confirming the structures of various derivatives synthesized from this compound. For example, in the synthesis of N'-(4-methoxybenzylidene)benzenesulfonohydrazide, ¹H and ¹³C NMR spectral data were crucial for its characterization. jcsp.org.pk Similarly, the structure of 1-(4-methoxyphenylsulfonyl)piperidin-4-one, a sulfonamide derivative, was confirmed using ¹H NMR spectroscopy. researchgate.net
The following tables present ¹H and ¹³C NMR spectral data for select derivatives of this compound as reported in the literature.
¹H NMR Spectral Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound | CDCl₃ | 7.84 (d, J=9.0 Hz, 2H, Ar-H), 7.01 (d, J=9.0 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH₃) |
| 1-(4-methoxyphenylsulfonyl)piperidin-4-one researchgate.net | DMSO-d₆ | 7.71-7.73 (d, 2H), 7.54-7.56 (d, 2H), 3.61 (s, 3H), 3.30-3.36 (m, 2H), 2.84-2.90 (m, 2H), 1.93-1.98 (m, 2H), 1.66-1.71 (m, 2H) |
| N'-(4-methoxybenzylidene)benzenesulfonohydrazide jcsp.org.pk | - | Spectral data recorded and used for characterization. jcsp.org.pk |
Table 1: ¹H NMR spectral data for selected derivatives of this compound.
¹³C NMR Spectral Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | - | Spectral data available. nih.gov |
| N'-(4-methoxybenzylidene)benzenesulfonohydrazide jcsp.org.pk | - | Spectral data recorded and used for characterization. jcsp.org.pk |
Table 2: ¹³C NMR spectral data for selected derivatives of this compound.
Advanced Applications of 4 Methoxybenzenesulfonyl Chloride in Chemical Research
Pharmaceutical and Medicinal Chemistry Applications
4-Methoxybenzenesulfonyl chloride, a prominent member of the sulfonyl chloride family, has carved a significant niche in the landscape of pharmaceutical and medicinal chemistry. Its versatile reactivity and the inherent biological significance of the sulfonamide and sulfone moieties it helps create have made it a valuable tool in the synthesis of new chemical entities with therapeutic potential.
Intermediate in Drug Development
This compound serves as a crucial intermediate in the development of various pharmaceutical compounds. It is particularly noted for its use in the synthesis of molecules with anti-HIV properties. creative-proteomics.comwaters.comnih.gov The incorporation of the 4-methoxybenzenesulfonyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This strategic use of this compound highlights its importance as a building block in the creation of complex molecular architectures for drug discovery programs. nih.gov The sulfonyl chloride group is highly reactive, making it an effective agent for introducing the sulfonyl moiety into target molecules. nih.gov
Beyond its direct application in antiviral research, the broader class of sulfonyl chlorides is integral to the synthesis of a wide array of pharmaceuticals. nih.gov Their ability to readily react with amines and other nucleophiles to form stable sulfonamide bonds is a cornerstone of many synthetic pathways in medicinal chemistry. researchgate.netresearchgate.net
Synthesis of Bioactive Sulfonamides and Sulfones
The synthesis of sulfonamides is a major application of this compound in medicinal chemistry. nih.gov Sulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antimalarial properties. researchgate.netresearchgate.net The reaction of this compound with a primary or secondary amine is a direct and efficient method to introduce the 4-methoxybenzenesulfonamide (B72560) moiety. researchgate.net
| Bioactive Moiety | Significance in Medicinal Chemistry |
| Sulfonamide | A key functional group in a wide range of therapeutic agents, known for its diverse biological activities. researchgate.netresearchgate.net |
| Sulfone | Important structural motif in various biologically active compounds. dundee.ac.uk |
The resulting sulfonamides often exhibit enhanced biological activity due to the specific electronic and steric properties conferred by the 4-methoxyphenyl (B3050149) group. Research has shown that amino acid-based sulfonamides, for instance, offer a versatile platform for creating tailored molecular structures with significant therapeutic potential. researchgate.netresearchgate.net
In addition to sulfonamides, this compound is a precursor for the synthesis of bioactive sulfones. scielo.br Sulfones are another class of organosulfur compounds with demonstrated biological activities. dundee.ac.uk The Friedel-Crafts reaction of a sulfonyl chloride with an aromatic compound is a common method for the formation of diaryl sulfones. scielo.br These reactions, catalyzed by Lewis or Brønsted acids, are a fundamental approach to constructing the sulfone framework. scielo.br
Application in Vaccine Adjuvant and Co-adjuvant Research
An adjuvant is a substance that enhances the immune response to a vaccine antigen. nih.govresearchgate.net Common adjuvants include aluminum salts, oil-in-water emulsions like MF59 and AS03, and Toll-like receptor (TLR) agonists. nih.govnih.gov These adjuvants work by creating a pro-inflammatory environment at the injection site, which helps to recruit and activate immune cells, thereby leading to a more robust and durable immune response. researchgate.net
A review of the current literature does not indicate a direct application of this compound in vaccine adjuvant or co-adjuvant research. The field of vaccine adjuvants is focused on materials that can safely and effectively stimulate the immune system, and the current research is centered on well-established classes of adjuvants and the development of novel delivery systems and immunostimulatory molecules. nih.govresearchgate.netnih.gov
Role in Analytical Chemistry and Derivatization
In analytical chemistry, derivatization is a technique used to chemically modify an analyte to make it more suitable for analysis by a particular method, such as high-performance liquid chromatography (HPLC). nih.gov This can involve improving its detectability, chromatographic separation, or stability.
Derivatization Agent for HPLC Quantification of Amino Compounds
While specific research detailing the use of this compound as a derivatizing agent for the HPLC quantification of amino compounds is not widely available, the principle is well-established with other sulfonyl chlorides. Reagents such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) are commonly used for the pre-column derivatization of amino acids and other primary and secondary amines. researchgate.netnih.gov
The reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, forming a stable sulfonamide. researchgate.net This derivatization serves two primary purposes for HPLC analysis:
Introduction of a Chromophore or Fluorophore: Many amino compounds lack a strong chromophore or fluorophore, making them difficult to detect with standard UV-Vis or fluorescence detectors. The dansyl and dabsyl groups are highly fluorescent and have strong UV absorbance, respectively, which significantly enhances the sensitivity of detection. creative-proteomics.comresearchgate.net
Improved Chromatographic Properties: Derivatization can alter the polarity and retention characteristics of the analytes, leading to better separation on reversed-phase HPLC columns. researchgate.net
Given that this compound possesses the same reactive sulfonyl chloride functional group, it can be inferred that it could function as a derivatizing agent for amino compounds in a similar manner. The resulting N-(4-methoxybenzenesulfonyl) derivatives would likely exhibit improved chromatographic behavior and could be detected by UV spectrophotometry. The use of a related compound, p-toluenesulfonyl chloride, has been reported for the derivatization of biogenic amines for analysis by HPLC-MS/MS, further supporting the potential utility of aryl sulfonyl chlorides in this application. nih.gov
Industrial Relevance of Sulfonyl Chlorides
Sulfonyl chlorides, as a class of compounds, have significant industrial importance. nih.gov They are versatile reagents used in the synthesis of a wide range of products, including pharmaceuticals, dyes, and pigments. nih.gov The reactivity of the sulfonyl chloride group allows for its facile conversion into sulfonamides, sulfonate esters, and sulfones, which are key functional groups in many commercially important molecules. nih.govscielo.br
The industrial synthesis of sulfones, for example, often utilizes sulfonyl chlorides as starting materials. scielo.br Bis(4-chlorophenyl) sulfone, an important monomer for the production of polysulfone plastics, can be prepared via a Friedel-Crafts reaction involving 4-chlorobenzenesulfonyl chloride. This highlights the role of sulfonyl chlorides in the polymer industry.
The broad utility of sulfonyl chlorides in various chemical industries underscores the importance of compounds like this compound as valuable synthetic intermediates. nih.gov
Mechanistic Investigations and Computational Studies Involving 4 Methoxybenzenesulfonyl Chloride
Solvolysis Mechanisms and Kinetics
The solvolysis of arenesulfonyl chlorides, including the 4-methoxy derivative, is generally understood to proceed through a bimolecular process. nih.gov Extensive kinetic studies have been performed to elucidate the precise mechanism, measuring reaction rates under various conditions and calculating thermodynamic activation parameters.
The solvolysis of 4-methoxybenzenesulfonyl chloride in water follows first-order kinetics. cdnsciencepub.com Detailed kinetic studies measuring the rate constants at various temperatures have enabled the calculation of pseudothermodynamic parameters of activation, including the enthalpy of activation (ΔH), entropy of activation (ΔS), and the heat capacity of activation (ΔCp*). cdnsciencepub.com These parameters are crucial for interpreting the nature of the transition state.
For a series of 4-substituted benzenesulfonyl chlorides, the activation parameters for hydrolysis show distinct trends. cdnsciencepub.comnih.gov While electron-withdrawing groups tend to increase the enthalpy of activation and lead to less negative entropies of activation, the 4-methoxy derivative presents a notable anomaly. nih.gov Specifically, it displays an unusually low value for the heat capacity of activation (ΔCp*) compared to other substituted benzenesulfonyl chlorides. cdnsciencepub.comnih.gov This suggests that the methoxy (B1213986) group imparts a unique, temperature-dependent interaction between the solute and the surrounding water molecules, highlighting a significant solvation effect in the transition state. cdnsciencepub.com
Table 1: Pseudothermodynamic Parameters for the Hydrolysis of 4-X-Benzenesulfonyl Chlorides in Water cdnsciencepub.com
| Substituent (X) | ΔH* (cal/mol) | ΔS* (cal/mol·K) | -ΔCp* (cal/mol·K) |
| 4-MeO | 15,373 | -14.4 | 34 |
| 4-Me | 16,339 | -12.9 | 51 |
| H | 16,427 | -12.9 | 54 |
| 4-Br | 16,838 | -12.5 | 56 |
| 4-NO₂ | 17,987 | -10.5 | 60 |
The rate of solvolysis of sulfonyl chlorides is highly dependent on the properties of the solvent. nih.govrsc.org For bimolecular reactions like the solvolysis of this compound, the solvent acts as the nucleophile. The rate is influenced by both the solvent's nucleophilicity and its ionizing power. nih.gov Studies on benzenesulfonyl chloride derivatives in various aqueous solvent mixtures (e.g., aqueous dioxane, aqueous acetone (B3395972), and alcohol-water mixtures) show that the reaction mechanism remains consistent, but the rates vary significantly. nih.govbeilstein-journals.org
The extended Grunwald-Winstein equation is often used to correlate solvolysis rates and quantify the sensitivity of the reaction to solvent nucleophilicity (l) and solvent ionizing power (m). nih.gov For most arenesulfonyl chlorides, the solvolysis is characterized by a high sensitivity to solvent nucleophilicity and a moderate sensitivity to ionizing power, which is consistent with a bimolecular (SN2) mechanism. nih.govresearchgate.net While early studies suggested a possible shift to a dissociative SN1-type mechanism in highly ionizing solvents for some derivatives, further investigations have found no convincing evidence for this pathway, even in solvents like aqueous trifluoroethanol (TFE). nih.gov The consistently negative entropies of activation across various solvents support a bimolecular process where the transition state is more ordered than the reactants. nih.gov
There is a broad consensus that the solvolysis of this compound, like most arenesulfonyl chlorides, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govcdnsciencepub.comnih.gov This pathway involves a direct attack by a solvent molecule (the nucleophile) on the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. nih.gov
The transition state for this reaction is proposed to be a trigonal bipyramidal structure. cdnsciencepub.comnih.gov Theoretical investigations using density functional theory (DFT) on the analogous chloride-chloride exchange reaction in arenesulfonyl chlorides support a synchronous SN2 mechanism with a single transition state. mdpi.comnih.gov This contrasts with earlier considerations of an addition-elimination (SAN) mechanism, for which there is less definitive support in solvolysis reactions. nih.gov The SN2 mechanism at a tetrahedral sulfur atom is expected to occur with an inversion of configuration. mdpi.com
Substituent Effects on Reactivity and Selectivity
The nature of the substituent on the aromatic ring significantly influences the reactivity of the sulfonyl chloride.
The electron-donating 4-methoxy group has a pronounced effect on the reactivity of the sulfonyl chloride. mdpi.com In nucleophilic substitution reactions, electron-donating groups generally decrease the rate of reaction by increasing the electron density at the reaction center, making it less electrophilic. mdpi.com This is observed in the chloride exchange reaction, where this compound reacts more slowly than unsubstituted benzenesulfonyl chloride. mdpi.com
In reactions with amines, the electronic nature of the substituent can also govern regioselectivity. For instance, in the aminolysis of 2,4-dinitrophenyl benzenesulfonates, changing the substituent from the electron-withdrawing 4-nitro group to the electron-donating 4-methoxy group influences whether the nucleophile attacks the sulfur atom (S-O bond fission) or the phenyl ring (C-O bond fission). nih.gov The electron-donating methoxy group was found to decrease the fraction of S-O bond fission, indicating its role in modulating the reaction pathway. nih.gov
The primary influence of the para-methoxy group is electronic. As a strong electron-donating group through resonance, it increases the electron density on the sulfonyl group, which deactivates the sulfur center toward nucleophilic attack. mdpi.comnih.gov This effect is quantitatively described by the Hammett equation, where the reaction rates of para- and meta-substituted arenesulfonyl chlorides correlate with the substituent constants (σ). mdpi.comnih.gov The positive ρ-value of +2.02 for the chloride exchange reaction indicates that the reaction is facilitated by electron-withdrawing substituents and slowed by electron-donating ones like the methoxy group. mdpi.comnih.gov
While steric hindrance is a major factor for ortho-substituted arenesulfonyl chlorides, it is not a significant consideration for the para-positioned methoxy group. mdpi.combeilstein-journals.org The reactivity of this compound is therefore predominantly governed by the electronic effects that the methoxy group exerts on the sulfonyl reaction center. mdpi.comnih.gov
Mechanistic Pathways in Catalytic Reactions
The mechanistic intricacies of reactions involving this compound are pivotal in understanding and optimizing synthetic outcomes. This section delves into the pathways of specific copper-catalyzed reactions where the 4-methoxybenzenesulfonyl group plays a crucial role.
Copper-Catalyzed Enantioselective Intramolecular Alkene Aminooxygenation
The copper-catalyzed enantioselective intramolecular aminooxygenation of alkenes is a powerful method for synthesizing chiral vicinal amino alcohols, which are key components in biologically active molecules and ligands. nih.gov This reaction transforms N-arylsulfonyl-2-allylanilines and 4-pentenylarylsulfonamides into chiral dihydroindolines and pyrrolidines with high yield and good enantioselectivity. nih.gov
Mechanistic investigations, including kinetic studies, kinetic isotope effects, and deuterium (B1214612) labeling, have shed light on the reaction pathway. nih.gov The key findings support a mechanism distinct from previously reported aminooxygenation reactions. psu.edu
Catalytic Cycle and Key Steps:
Rate-Limiting Step : Kinetic studies indicate the reaction is first-order in both the substrate (e.g., N-(2-allylphenyl)-4-methoxybenzenesulfonamide) and the copper(II)-bis(oxazoline) catalyst, and zero-order in the oxygen source, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.gov A secondary kinetic isotope effect observed for the alkene addition step suggests that the cis-aminocupration of the alkene is the rate-limiting step. nih.gov
Intermediate Formation : The reaction proceeds via the addition of the N-Cu bond across the alkene, leading to an alkyl organocopper(II) intermediate. nih.gov
Radical Formation and Trapping : This organocopper(II) species undergoes homolysis to generate a carbon radical intermediate and a copper(I) species. nih.gov The carbon radical is then rapidly trapped by TEMPO to form the final aminooxygenation product with high enantiomeric enrichment. nih.govpsu.edu
Catalyst Regeneration : The copper(I) species is reoxidized back to the active copper(II) state by TEMPO, completing the catalytic cycle. nih.gov
The size and electronic nature of the N-sulfonyl group, such as the 4-methoxybenzenesulfonyl group, have been shown to influence the enantioselectivity of the reaction. nih.gov
| Mechanistic Step | Description | Kinetic Evidence |
| cis-Aminocupration | Addition of the N-Cu(II) bond across the intramolecular alkene. | First-order in substrate and catalyst; Secondary kinetic isotope effect. Rate-limiting step. nih.gov |
| Homolysis | The resulting organocopper(II) intermediate homolyzes to form a carbon radical. | Inferred from radical trapping experiments. nih.govpsu.edu |
| Radical Trapping | The carbon radical is trapped by TEMPO to form the C-O bond. | Zero-order in TEMPO, suggesting rapid trapping after the rate-limiting step. nih.gov |
| Catalyst Reoxidation | Cu(I) is oxidized to Cu(II) by TEMPO. | Necessary to complete the catalytic cycle. nih.gov |
Copper-Catalyzed Asymmetric Diyne Cyclization
Copper-catalyzed asymmetric cyclization of alkenyl diynes, particularly those bearing a 4-methoxybenzenesulfonyl (MBS) protecting group, has emerged as a robust method for constructing diverse and valuable chiral polycyclic pyrroles. rsc.orgrsc.org This transformation often involves a vinylic C(sp²)-H functionalization. rsc.org
A plausible mechanism, supported by experimental results and Density Functional Theory (DFT) calculations, begins with the activation of the diyne substrate by a chiral copper catalyst. rsc.orgnih.gov
Proposed Mechanistic Pathway:
Coordination and Cyclization : The reaction starts with the coordination of the chiral copper(I) catalyst to the diyne substrate. This is followed by an intramolecular cyclization where the electron-rich ynamide moiety attacks the copper-activated C≡C bond of the N-propargyl group. rsc.orgnih.gov This step forms a vinyl copper intermediate.
Vinyl-Copper Intermediate : This key intermediate can exist in resonance forms. Subsequent steps can vary depending on the specific substrate and reaction conditions.
C-H Functionalization/Annulation : In the case of alkenyl N-propargyl ynamides, the reaction proceeds through a vinylic C(sp²)-H functionalization, leading to a cyclopentannulation and the formation of the final chiral polycyclic pyrrole (B145914) product. rsc.org
Formal C-C Bond Insertion : In reactions with aldehydes, the process can be viewed as a formal C-C bond insertion, leading to axially chiral naphthylpyrroles. nih.gov
The 4-methoxybenzenesulfonyl group (MBS) is frequently used as a protecting group (PG) on the nitrogen atom in these reactions. nih.govnih.gov
| Stage | Key Transformation | Intermediate Species |
| Initiation | Coordination of Cu(I) catalyst to the diyne substrate. | Diyne-Cu Complex nih.gov |
| Cyclization | Intramolecular attack of the ynamide onto the activated alkyne. | Vinyl Copper Intermediate rsc.org |
| Annulation | Vinylic C(sp²)-H functionalization. | --- |
| Termination | Product formation and catalyst regeneration. | Chiral Polycyclic Pyrrole rsc.org |
Role of Ligand Transfer and Rebound Mechanisms
While not explicitly detailed as a primary pathway in the reviewed copper-catalyzed aminooxygenation and diyne cyclization reactions, the concept of rebound mechanisms is relevant to the radical processes observed. In the aminooxygenation reaction, after the formation of the carbon radical via homolysis of the C-Cu bond, the subsequent trapping by TEMPO can be considered a type of radical rebound step, although the oxygen atom does not originate from the copper catalyst's ligand sphere in this specific case. nih.gov
In related organometallic catalysis, a rebound mechanism typically involves the oxidation of the metal center with concomitant transfer of a ligand to the substrate radical, forming the final product. The aminooxygenation described here follows a slightly different path where an external radical trap (TEMPO) is the source of the oxygen atom. nih.gov
Theoretical and Computational Chemistry Studies
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic structure of this compound and the energetic landscapes of its reactions.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
DFT calculations have become an indispensable tool for elucidating complex reaction mechanisms that are challenging to probe experimentally.
In the study of copper-catalyzed asymmetric diyne cyclization, DFT calculations were performed to map the energy surface for the proposed mechanism. nih.gov For the formal C-C bond insertion into aldehydes, calculations illustrated that the reaction begins with the coordination of the BOX-ligated copper species to the diyne. The subsequent intramolecular atroposelective cyclization proceeds through a transition state with a calculated free energy barrier of 8.6 kcal/mol to yield a vinyl cation intermediate. nih.gov These theoretical findings provide strong support for the proposed mechanistic steps and help explain the origin of enantioselectivity in such reactions. nih.gov
DFT is also widely used to calculate the molecular geometry and vibrational frequencies of sulfonyl chloride compounds, showing good correlation with experimental data from X-ray diffraction and FTIR spectroscopy. nih.govresearchgate.net
| Application of DFT | Finding | Reference |
| Reaction Mechanism | Calculated the free energy barrier (8.6 kcal/mol) for the atroposelective cyclization step in diyne cyclization. | nih.gov |
| Reaction Mechanism | Used to elucidate the mechanism and origin of enantioselectivity in asymmetric one-carbon ring expansion reactions. | nih.gov |
| Molecular Geometry | Optimized molecular geometries that correlate well with experimental X-ray crystallography data. | nih.gov |
| Vibrational Analysis | Calculated vibrational frequencies that match experimental IR spectra. | nih.gov |
HOMO-LUMO Analysis and Charge Transfer Interactions
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov
For sulfonyl chloride derivatives, DFT and other computational methods have been used to calculate the energies of these orbitals. nih.govstmjournals.in A small HOMO-LUMO energy gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
This analysis reveals that significant charge transfer interactions occur within the molecule. nih.govresearchgate.net In molecules related to this compound, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO is centered on the electron-accepting sulfonyl chloride group. stmjournals.inresearchgate.net This separation facilitates intramolecular charge transfer from the benzene (B151609) ring to the sulfonyl moiety, which is a key aspect of the molecule's electronic behavior and reactivity. researchgate.net
| Compound Family | HOMO-LUMO Gap | Implication | Reference |
| Substituted Benzenesulfonyl Chlorides | Small energy gap | Indicates high chemical reactivity and potential for charge transfer. | nih.govstmjournals.in |
| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide | --- | Calculations show that charge transfer occurs within the molecule. | nih.gov |
| P-Iodobenzene sulfonyl chloride | --- | The energy gap reflects the chemical activity of the molecule; LUMO acts as an electron acceptor. | researchgate.net |
Natural Bond Orbital (NBO) Studies
Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. This approach allows for the quantitative analysis of electron density distribution and donor-acceptor (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals, providing deep insights into molecular stability and reactivity.
In the context of this compound, NBO analysis can elucidate the electronic interactions that govern its structure and reactivity. The methoxy group (-OCH₃) on the benzene ring acts as an electron-donating group, influencing the electronic environment of the sulfonyl chloride moiety (-SO₂Cl). NBO analysis can quantify this influence by examining the delocalization of electron density from the oxygen lone pairs of the methoxy group and the π-orbitals of the benzene ring into the antibonding orbitals associated with the sulfonyl group.
A key aspect of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which estimates the stabilization energy E(2) associated with each donor-acceptor interaction. researchgate.net A higher E(2) value indicates a stronger interaction. For this compound, significant donor-acceptor interactions would be expected between:
The lone pairs of the oxygen atom in the methoxy group and the antibonding π* orbitals of the benzene ring.
The π orbitals of the benzene ring and the antibonding σ* orbitals of the S-Cl and S-O bonds.
Table 1: Key Donor-Acceptor Interactions in Substituted Benzenesulfonyl Chlorides (Illustrative)
| Donor NBO | Acceptor NBO | Type of Interaction | Expected Effect of Methoxy Group |
| LP (O) of -OCH₃ | π* (C-C) of Ring | Lone Pair to Antibonding Pi | Stabilization of the ring |
| π (C-C) of Ring | σ* (S-Cl) | Pi to Antibonding Sigma | Weakening of the S-Cl bond |
| π (C-C) of Ring | σ* (S-O) | Pi to Antibonding Sigma | Stabilization of the S-O bonds |
Non-Linear Optical (NLO) Activity Predictions
Currently, there is no specific information available in the provided search results regarding the non-linear optical (NLO) activity predictions for this compound. Computational studies on NLO properties typically involve the calculation of molecular polarizability (α) and first-order hyperpolarizability (β). These properties are crucial for the development of new materials for optoelectronic applications. Such studies have been conducted for various organic molecules, including some sulfonamide derivatives, but not specifically for this compound within the scope of the provided search results.
Molecular Modeling of Transition States and Enantioselectivity
Molecular modeling of transition states is a powerful computational tool used to understand reaction mechanisms, predict reaction rates, and rationalize the stereochemical outcomes of chemical reactions. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. github.io By calculating the structure and energy of the transition state, chemists can gain insights into the factors that control the reaction's feasibility and selectivity.
In the context of reactions involving this compound, molecular modeling can be particularly valuable for understanding enantioselectivity. Enantioselectivity is the preferential formation of one enantiomer over the other in a chemical reaction. This is often achieved by using a chiral catalyst that creates a diastereomeric, lower-energy transition state leading to the major enantiomer.
For instance, in the synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides, this compound can be used as a reactant. The enantioselectivity of such reactions, for example, in a palladium-catalyzed N-allylation, is determined by the steric and electronic interactions in the transition state. Molecular modeling can be employed to build models of the diastereomeric transition states, allowing for a comparison of their relative energies. The transition state with the lower calculated energy would correspond to the major enantiomer observed experimentally.
These models would typically involve the chiral catalyst (e.g., a palladium complex with a chiral ligand), the substrates (the amine and the allyl source), and the sulfonamide moiety derived from this compound. The methoxy group, being an electronic substituent, can influence the geometry and energy of the transition state, thereby affecting the enantiomeric excess (ee) of the product. While a detailed computational study on the transition states of a specific reaction involving this compound was not found in the provided search results, the general principles of transition state modeling provide a framework for how such an investigation would be conducted.
Table 2: Factors Influencing Enantioselectivity in Modeled Transition States
| Factor | Description | Potential Influence of 4-Methoxybenzenesulfonyl Moiety |
| Steric Hindrance | Repulsive interactions between bulky groups in the transition state. | The sulfonyl group and its substituents can sterically interact with the chiral catalyst and other reactants. |
| Electronic Effects | Attractive or repulsive interactions based on the electronic nature of substituents. | The electron-donating methoxy group can alter the charge distribution in the transition state, influencing interactions with the catalyst. |
| Catalyst-Substrate Binding | The geometry and strength of the coordination between the chiral catalyst and the reacting molecules. | The sulfonyl oxygen atoms can act as Lewis bases, potentially interacting with the metal center of the catalyst. |
Analytical and Spectroscopic Characterization Techniques in 4 Methoxybenzenesulfonyl Chloride Research
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of 4-methoxybenzenesulfonyl chloride, providing detailed information about its functional groups and the arrangement of atoms within the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum displays characteristic absorption bands that confirm its structure. The most prominent peaks are associated with the sulfonyl chloride and methoxy (B1213986) groups, as well as the benzene (B151609) ring.
Key IR absorption bands for this compound include strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. The C-O stretching of the methoxy group and the characteristic C=C stretching vibrations of the aromatic ring are also readily identifiable. nist.gov
Table 1: Characteristic Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | ~1380 |
| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | ~1170 |
| Methoxy (Ar-O-CH₃) | C-O Stretch | ~1260 |
| Aromatic Ring | C=C Stretch | ~1595, 1495 |
| Aromatic Ring | C-H Stretch | ~3000-3100 |
| Methoxy (Ar-O-CH₃) | C-H Stretch | ~2840-2960 |
| Sulfonyl Chloride (S-Cl) | S-Cl Stretch | ~550-650 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
In the ¹H NMR spectrum, the protons on the aromatic ring typically appear as two distinct doublets due to their coupling with adjacent protons. The methoxy group gives rise to a sharp singlet. The integration of these signals confirms the number of protons in each environment.
The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. oregonstate.edu The carbon attached to the methoxy group, the carbons of the aromatic ring, and the carbon atom bonded to the sulfonyl chloride group all resonate at characteristic chemical shifts. nih.gov
Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
| Spectrum | Assignment | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (ortho to OCH₃) | ~7.0-7.2 | Doublet |
| Aromatic Protons (ortho to SO₂Cl) | ~7.8-8.0 | Doublet | |
| Methoxy Protons (OCH₃) | ~3.9 | Singlet | |
| ¹³C NMR | Methoxy Carbon (OCH₃) | ~56 | Quartet |
| Aromatic Carbon (C-OCH₃) | ~164 | Singlet | |
| Aromatic Carbons (CH) | ~114, 130 | Doublet | |
| Aromatic Carbon (C-SO₂Cl) | ~135 | Singlet |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. carlroth.com
Chromatographic Techniques for Purity and Quantification
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for determining its purity.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions involving this compound. umich.eduukessays.com By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the reactant and the appearance of the product can be visualized over time. rochester.eduyoutube.com This allows for the determination of the reaction's endpoint. The choice of an appropriate solvent system (mobile phase) is crucial for achieving good separation of the spots on the TLC plate. ukessays.com The spots are typically visualized under UV light. rochester.edu For enhanced analysis, TLC can be coupled with mass spectrometry (TLC/MS) to identify the chemical composition of individual spots. researchgate.net
High Performance Liquid Chromatography (HPLC) for Product Purity and Derivatization Studies
High Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of this compound. google.comepa.gov A reversed-phase HPLC method, often with a C18 column, can effectively separate the compound from any impurities. orientjchem.org The retention time and peak area are used to identify and quantify the compound.
Furthermore, this compound is itself used as a derivatizing agent in HPLC analysis. nih.gov By reacting with analytes that lack a UV chromophore, it introduces a UV-active group, enabling their detection and quantification by HPLC with a UV detector. hta-it.comnih.gov This is particularly useful for the analysis of various compounds, including amines and phenols, in complex matrices. mdpi.comgreyhoundchrom.com
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound. nih.gov By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), the molecular ion peak corresponding to the exact molecular weight of the compound can be identified. The molecular weight of this compound is approximately 206.65 g/mol . thermofisher.com The fragmentation pattern observed in the mass spectrum can also provide further structural information, corroborating the data obtained from other spectroscopic methods.
X-Ray Diffraction for Solid-State Structure
Typically, a single-crystal XRD study would provide the following key parameters that define the crystal structure. The data presented in the table below is a hypothetical representation of what a crystallographic analysis of this compound might reveal, based on common structural motifs for similar aromatic sulfonyl chlorides.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 9.2 |
| c (Å) | 13.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 952.2 |
| Z | 4 |
In such a hypothetical structure, the molecule would likely exhibit a conformation where the methoxy group and the sulfonyl chloride group are positioned at opposite ends of the benzene ring. The bond lengths and angles within the benzene ring would be expected to show slight deviations from ideal sp² geometry due to the electronic effects of the electron-donating methoxy group and the electron-withdrawing sulfonyl chloride group. The geometry around the sulfur atom would be approximately tetrahedral. The crystal packing would be influenced by intermolecular interactions, such as dipole-dipole forces and weak hydrogen bonds.
It is important to reiterate that the above table and discussion are illustrative and not based on published experimental data. A definitive understanding of the solid-state structure of this compound can only be achieved through experimental single-crystal X-ray diffraction analysis.
Future Directions and Emerging Research Avenues for 4 Methoxybenzenesulfonyl Chloride
Development of Novel Synthetic Routes with Improved Sustainability
The traditional synthesis of sulfonyl chlorides often involves reagents like chlorosulfonic acid, which poses significant handling and environmental challenges. Consequently, a major thrust in current research is the development of more sustainable and safer synthetic methodologies.
One promising "green" approach involves the reaction of 4-methoxybenzenesulfonyl chloride with N,N-dimethylpyridin-4-amine (DMAP) to form a stable adduct, [DMAPAS]+Cl−. google.com This reaction is notable for its adherence to several green chemistry principles. It achieves a near-quantitative yield (99%) under ambient, open-air conditions, eliminating the need for an inert atmosphere. google.com Furthermore, it utilizes ethyl acetate, a bio-renewable and less hazardous Class 3 solvent, and the process is free from column chromatography, which reduces solvent waste. google.com The reaction boasts a 100% atom economy, as it is an addition reaction with no byproducts. google.com
Another key area of sustainable chemical manufacturing is the transition from batch processing to continuous flow chemistry. Automated continuous systems are being designed for the production of aryl sulfonyl chlorides, offering significant improvements in safety, consistency, and space-time yield. dtu.dkucl.ac.uk By employing continuous stirred-tank reactors (CSTRs) and automated process controls, the hazards associated with handling large quantities of reactive chemicals like chlorosulfonic acid are minimized. dtu.dk This methodology allows for precise control over reaction parameters, leading to a more reliable and efficient production process compared to traditional batch methods, which are often limited by slow additions and difficult-to-control off-gassing. dtu.dk
Additionally, broader research into eco-friendly sulfonyl chloride synthesis provides alternative strategies that could be adapted for this compound. These include methods that avoid harsh reagents by using S-alkylisothiourea salts with N-chlorosuccinimide (NCS) or bleach as the chlorinating and oxidizing agents. rsc.orgsigmaaldrich.comrsc.org These methods are operationally simple, scalable, and in some cases, allow for the recycling of byproducts, further enhancing their sustainability. rsc.orgsigmaaldrich.com Photocatalytic methods using heterogeneous catalysts are also emerging as a sustainable alternative to traditional copper-catalyzed Sandmeyer-type reactions. researchgate.net
Table 1: Comparison of Synthetic Routes for Sulfonyl Chlorides and their Derivatives
| Method | Key Features | Sustainability Advantages | Reference(s) |
|---|---|---|---|
| DMAP Adduct Formation | Reaction of this compound with DMAP. | 99% yield, room temperature, no inert atmosphere, safer solvent (ethyl acetate), 100% atom economy. | google.com |
| Continuous Flow Synthesis | Automated system with CSTRs and continuous filtration. | Improved safety, process consistency, and space-time yield; minimizes handling of hazardous reagents. | dtu.dk |
| NCS Chlorosulfonation | Use of S-alkylisothiourea salts and N-chlorosuccinimide (NCS). | Avoids harsh reagents, mild conditions, byproduct can be recycled. | rsc.orgsigmaaldrich.com |
| Photocatalytic Synthesis | Heterogeneous carbon nitride photocatalyst for Sandmeyer-type reaction. | Transition metal-free, visible light, room temperature. | researchgate.net |
Exploration of New Catalytic Applications
While this compound is well-known as a protecting group, its future lies in more sophisticated roles, particularly as a key reactant in novel catalytic processes. A significant area of emerging research is its use in copper-catalyzed reactions to form new carbon-sulfur and nitrogen-sulfur bonds.
These reactions often proceed through a radical pathway, where a copper catalyst facilitates the generation of a sulfonyl radical from the sulfonyl chloride. This reactive intermediate can then engage in a variety of transformations. For instance, copper-catalyzed cascade reactions between sulfonyl chlorides and alkynes have been developed to synthesize sulfonylated benzothiophenes, important structures in materials science and medicinal chemistry. rsc.orgnih.gov This approach is advantageous as it uses commercially available sulfonyl chlorides directly, avoiding the need for multi-step synthesis of radical precursors or expensive photocatalysts. rsc.orgnih.gov
The proposed mechanism for these cascade reactions typically involves the initial reaction of the Cu(I) catalyst with the sulfonyl chloride to generate a sulfonyl radical. This radical then adds to the alkyne, creating a vinyl radical intermediate, which undergoes further cyclization and oxidation steps to form the final product. nih.gov
Other novel copper-catalyzed applications include:
Vicinal Chloro-thiolation of Alkynes: A practical and scalable method to create complex chlorothiolated alkenes from alkynes and sulfonyl chlorides. jchemrev.com
Sulfonylation of Amines: Direct coupling of thiosulfonates (which can be derived from sulfonyl chlorides) with amines to form sulfonamides, mediated by a copper catalyst. mdpi.com
Radical-Radical Cross-Coupling: The reaction of sulfonyl hydrazides (accessible from sulfonyl chlorides) with other radical precursors to form complex substituted molecules under mild conditions. rsc.org
These emerging catalytic uses transform this compound from a simple stoichiometric reagent into a versatile building block for constructing complex molecular architectures through efficient, metal-catalyzed pathways.
Design and Synthesis of Advanced Functional Materials Utilizing its Derivatives
The derivatives of this compound are proving to be valuable components in the design of a new generation of advanced functional materials, ranging from pH-sensitive polymers to photosensitizers for medical applications.
A key strategy involves converting the sulfonamide group, readily formed from this compound, into a polymerizable monomer. These sulfonamide-containing monomers can then be used to create smart polymers that respond to environmental stimuli like pH. google.comrsc.org Such polymers have potential applications in drug delivery systems, biosensors, and other biomedical fields. google.com For example, pH-sensitive polymers can be designed to change their swellability or solubility at specific pH values, allowing for targeted drug release. google.com Reversible addition-fragmentation chain-transfer (RAFT) polymerization, a controlled polymerization technique, has been successfully employed to create well-defined polymer architectures containing primary sulfonamide groups, opening the door to advanced block copolymers and functional vectors. nih.gov
Another exciting frontier is the use of sulfonamide derivatives in the synthesis of functional polyethers. In one approach, a styrene (B11656) oxide monomer functionalized with a sulfonamide protecting group is polymerized via ring-opening polymerization. researchgate.netnih.gov A subsequent post-polymerization modification converts the stable sulfonamide into a reactive lithium sulfonate group. researchgate.netnih.gov The resulting polymer, bearing one anionic charge per repeating unit, is being explored as a potential lithium single-ion-conducting polymer electrolyte (SICPE) for use in next-generation solid-state batteries. nih.gov
Furthermore, derivatives of this compound are being incorporated into phthalocyanines, a class of large, aromatic macrocycles known for their intense color and useful electronic properties. researchgate.net Sulfonyl-substituted phthalocyanines are being synthesized and investigated as advanced photosensitizers for photodynamic therapy (PDT), a cancer treatment modality. researchgate.net The sulfonyl groups help to prevent the aggregation of the phthalocyanine (B1677752) molecules and improve their solubility, which are critical properties for effective therapeutic agents. researchgate.net
In-depth Mechanistic Studies of Complex Reaction Systems
A deep understanding of how chemical reactions occur at a molecular level is fundamental to optimizing existing processes and discovering new transformations. For reactions involving this compound, in-depth mechanistic studies are a key research focus, moving beyond simple product analysis to uncover the intricate details of reaction pathways, transition states, and intermediates.
A powerful tool for these investigations is Reaction Progress Kinetic Analysis (RPKA) . nih.gov This methodology involves the continuous, in-situ monitoring of reactant, intermediate, and product concentrations over time. By analyzing the resulting kinetic profiles under various conditions, researchers can construct graphical rate equations that reveal crucial mechanistic information from a minimal number of experiments. nih.gov This approach helps to distinguish between proposed mechanistic models and understand the driving forces of a reaction. nih.gov
For nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides, the central mechanistic question is whether the reaction proceeds through a concerted SN2-like pathway or a stepwise addition-elimination (A–E) mechanism. Detailed kinetic and computational studies have provided significant insights.
Chloride-Chloride Exchange: A study of the identity chloride-chloride exchange reaction in a series of arenesulfonyl chlorides, using both experimental kinetics and Density Functional Theory (DFT) calculations, concluded that the reaction proceeds synchronously via a single transition state, consistent with an SN2 mechanism .
Solvolysis Reactions: Kinetic studies on the solvolysis (reaction with a solvent) of benzenesulfonyl chlorides in various solvent mixtures have also been performed. Analysis using the extended Grunwald-Winstein equation, which correlates reaction rates with solvent nucleophilicity and ionizing power, often points to a bimolecular mechanism (SN2 or SAN). For example, the solvolysis of 2,4-dimethoxybenzenesulfonyl chloride was found to be consistent with an SN2 pathway. The transition state for this nucleophilic attack is often proposed to be a trigonal bipyramidal structure.
Table 3: Kinetic Data for Solvolysis of Substituted Benzenesulfonyl Chlorides
| Solvent System | Reaction Order | Proposed Mechanism | Key Findings | Reference(s) |
|---|---|---|---|---|
| Various Solvents | Second Order | SN2 | Chloride-chloride exchange follows SN2 pathway with a single transition state. |
| Alcohol/Water Mixtures | Second Order | SN2 / SAN | Solvolysis rates correlate well with solvent nucleophilicity, supporting a bimolecular mechanism. | |
These in-depth mechanistic studies are crucial for rationally designing new catalysts, controlling reaction outcomes, and predicting the reactivity of this compound and its derivatives in complex chemical systems.
Q & A
Q. What are the standard synthetic protocols for preparing sulfonamide derivatives using 4-methoxybenzenesulfonyl chloride?
this compound is commonly used to synthesize sulfonamides via nucleophilic substitution. A typical protocol involves reacting the sulfonyl chloride with amines in a polar aprotic solvent (e.g., dichloromethane or THF) at room temperature, with a base like triethylamine to neutralize HCl byproducts. For example, in the synthesis of 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride, piperidine reacts with this compound under inert conditions, followed by purification via recrystallization or chromatography . For primary amines (e.g., aqueous ammonia), acetone is used as a solvent, and the reaction is stirred for 22 hours to achieve full conversion .
Q. How can researchers optimize reaction yields when using this compound in sulfonylation reactions?
Yield optimization depends on controlling reaction conditions:
- Stoichiometry : Use a 10–20% molar excess of the sulfonyl chloride to ensure complete amine conversion.
- Temperature : Reactions are typically performed at 0–25°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride).
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water) is critical for removing unreacted starting materials and byproducts. Low yields (e.g., 11% in some cases) may result from competing hydrolysis or incomplete purification .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation.
- Waste Management : Collect reaction waste separately and neutralize acidic byproducts (e.g., with sodium bicarbonate) before disposal. Consult institutional guidelines for corrosive waste handling .
- Storage : Store in airtight containers at 2–8°C to prevent moisture-induced degradation .
Advanced Research Questions
Q. How does this compound compare to other sulfonyl chlorides (e.g., tosyl chloride) in terms of reactivity and selectivity?
The methoxy group in this compound acts as an electron-donating group, reducing electrophilicity at the sulfur center compared to electron-withdrawing substituents (e.g., nitro or methyl groups). This results in slower reaction kinetics but higher selectivity in forming sulfonamides with sterically hindered amines. For example, in synthesizing Keap1 inhibitors, 4-methoxybenzenesulfonamide derivatives showed better solubility and lower cytotoxicity than tosyl analogs, making them preferable for biological studies .
Q. What advanced characterization techniques are used to confirm the structure of derivatives synthesized from this compound?
- NMR Spectroscopy : and NMR are critical for confirming sulfonamide formation. For example, the methoxy group appears as a singlet at ~3.8 ppm (), while aromatic protons show distinct coupling patterns (e.g., doublets at 7.7–6.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weights and detects impurities.
- X-ray Crystallography : Used to resolve stereochemistry in complex derivatives, such as benzodiazepine-based inhibitors .
Q. How can researchers address contradictions in reported reaction outcomes involving this compound?
Discrepancies in yields or product purity often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., THF) favor sulfonamide formation, while protic solvents (e.g., water) promote hydrolysis.
- Amine Basicity : Weakly basic amines (e.g., anilines) require longer reaction times or elevated temperatures.
- Side Reactions : Hydrolysis of the sulfonyl chloride can be mitigated by using anhydrous conditions and molecular sieves. Systematic optimization studies (e.g., Design of Experiments) are recommended to identify critical variables .
Q. What role does this compound play in synthesizing bioactive molecules, such as enzyme inhibitors?
This reagent is a key building block for sulfonamide-containing inhibitors. For example:
- Keap1 Inhibitors : The sulfonamide group chelates Keap1’s cysteine residues, disrupting Nrf2 binding .
- 5-HT2A Receptor Agonists : Sulfonamide derivatives exhibit enhanced blood-brain barrier penetration due to the methoxy group’s lipophilicity .
- Anticancer Agents : Derivatives like 4-[(4-methoxyphenyl)sulfonyl]piperidine show apoptotic activity in tumor cells .
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations can model the electrophilicity of the sulfur atom and predict reaction pathways. For instance:
- Nucleophilic Attack : Transition state energy barriers for amine addition can be calculated to compare reactivity with other sulfonyl chlorides.
- Solvent Effects : Implicit solvent models (e.g., COSMO) simulate how polar solvents stabilize charged intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
